3-(2-Aminoethyl)-1H-indole-2-carboxamide
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Medicinal Chemistry Research
The indole nucleus, a bicyclic aromatic structure formed by the fusion of a benzene and a pyrrole ring, is a cornerstone of modern medicinal chemistry. nih.gov Its prominence stems from its role as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity. nih.govderpharmachemica.commdpi.com This versatility has established the indole scaffold as a highly successful building block in the design of novel therapeutic agents. acs.orgsmolecule.com
The significance of the indole motif is underscored by its presence in a vast array of naturally occurring and synthetic bioactive compounds. nih.govresearchgate.net It forms the core of the essential amino acid tryptophan, as well as crucial biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govresearchgate.net This natural prevalence has inspired chemists to explore indole derivatives for a wide spectrum of pharmacological applications. Research has demonstrated that compounds containing the indole scaffold possess potent activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. researchgate.netrsc.orgnih.gov
The indole ring's unique electronic properties and its ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, allow it to function as a versatile pharmacophore. This enables indole-containing molecules to interact with a wide range of biological receptors and enzymes, making them valuable candidates in the drug discovery process. researchgate.net
| Compound Name | Class | Significance |
|---|---|---|
| Tryptophan | Amino Acid | Essential amino acid, biosynthetic precursor. nih.gov |
| Serotonin | Neurotransmitter | Key role in regulating mood, appetite, and sleep. researchgate.net |
| Indomethacin | NSAID | Anti-inflammatory drug used to reduce fever and pain. researchgate.net |
| Vinblastine | Vinca Alkaloid | Anticancer agent used in chemotherapy. |
Overview of the Indole-2-carboxamide Class in Drug Discovery and Development
Within the vast family of indole derivatives, the indole-2-carboxamide scaffold has emerged as a particularly fruitful area of research in drug discovery. This structural motif has been identified as the core of numerous compounds with significant and diverse biological activities, leading to its investigation for a variety of therapeutic applications. nih.gov
Extensive research has highlighted the potential of indole-2-carboxamides as potent inhibitors of various enzymes and modulators of cell signaling pathways. They have been successfully developed as:
Antituberculosis Agents: A significant body of work has focused on indole-2-carboxamides as inhibitors of the mycobacterial membrane protein MmpL3, which is essential for the transport of mycolic acids in the bacterial cell envelope. rsc.org Several preclinical candidates with potent activity against Mycobacterium tuberculosis, including drug-resistant strains, belong to this class. smolecule.comnih.gov
Anticancer Agents: The indole-2-carboxamide scaffold is utilized in the design of multi-target antiproliferative agents. acs.org Derivatives have been synthesized that act as dual inhibitors of critical cancer-related enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), demonstrating potent activity against various cancer cell lines.
Antiviral Compounds: Researchers have developed indole-2-carboxamide derivatives that exhibit broad-spectrum activity against a range of RNA viruses, including neurotropic alphaviruses. researchgate.net These compounds are believed to act by targeting a host factor involved in cap-dependent translation. researchgate.net
Cannabinoid Receptor Modulators: The indole-2-carboxamide structure is the basis for a prototypical class of allosteric modulators for the cannabinoid CB1 receptor. rsc.org These compounds bind to a site on the receptor distinct from the primary (orthosteric) binding site, allowing them to modulate the receptor's activity in response to endogenous cannabinoids. nih.govrsc.org
The synthesis of indole-2-carboxamides typically involves the coupling of an indole-2-carboxylic acid with a desired amine, allowing for extensive structural diversification to optimize potency and pharmacokinetic properties for different biological targets. rsc.org
| Indole-2-Carboxamide Subclass | Therapeutic Target/Application | Example Mechanism of Action |
|---|---|---|
| Anti-mycobacterial | Tuberculosis | Inhibition of MmpL3 mycolic acid transporter. rsc.org |
| Antiproliferative | Cancer | Dual inhibition of EGFR and CDK2 kinases. |
| Antiviral | RNA Viruses | Inhibition of host-factor mediated cap-dependent translation. researchgate.net |
| Allosteric Modulators | Neurological Disorders | Modulation of Cannabinoid CB1 receptor activity. rsc.org |
| TRPV1 Agonists | Pain/Inflammation | Activation of the Transient Receptor Potential Vanilloid-1 (TRPV1) ion channel. smolecule.com |
Research Trajectory and Importance of 3-(2-Aminoethyl)-1H-indole-2-carboxamide within Indole Derivatives
The specific compound this compound represents a unique structural hybrid within the broader class of indole derivatives. While extensive, dedicated studies on this exact molecule are not prominent in publicly available literature, its chemical architecture suggests a logical and important position in medicinal chemistry research. Its importance can be understood by examining its two key structural components: the indole-2-carboxamide core and the 3-(2-aminoethyl) side chain.
The 3-(2-aminoethyl)indole moiety is the chemical structure of tryptamine. Tryptamine is a well-known monoamine alkaloid and biogenic amine that functions as a neuromodulator and is the backbone for a class of neurologically active compounds, including many natural psychedelics and pharmaceuticals. nih.gov The presence of this specific side chain at the C3 position of the indole ring is of significant interest to neuropharmacology.
Therefore, this compound merges the tryptamine pharmacophore, known for its CNS activity, with the indole-2-carboxamide scaffold, which has demonstrated a wide array of therapeutic activities as discussed previously. This combination presents a compelling, though underexplored, candidate for several research trajectories:
Hybrid Pharmacology: The molecule could potentially exhibit dual activity, combining the properties of both its constituent parts. Its structure suggests a potential for interaction with neurological targets associated with tryptamine while also possessing the potential for activities seen in other indole-2-carboxamides, such as enzyme inhibition or receptor modulation.
Synthetic Intermediate: The primary amine of the 2-aminoethyl group provides a versatile chemical handle for further synthetic modification. In drug discovery, such functional groups are often used as points for derivatization to build libraries of related compounds. This allows for the systematic exploration of structure-activity relationships (SAR) to develop molecules with optimized potency, selectivity, and pharmacokinetic profiles. For instance, the amine could be acylated, alkylated, or used in other coupling reactions to attach different chemical moieties, potentially leading to novel therapeutic agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
108543-66-4 |
|---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C11H13N3O/c12-6-5-8-7-3-1-2-4-9(7)14-10(8)11(13)15/h1-4,14H,5-6,12H2,(H2,13,15) |
InChI Key |
XOELQAOLKIXIJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)N)CCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Indole 2 Carboxamides
General Synthetic Routes for Indole-2-carboxamide Scaffolds
The construction of the indole-2-carboxamide scaffold can be achieved through several synthetic strategies, primarily revolving around the formation of the indole (B1671886) ring itself or the elaboration of a pre-formed indole nucleus. Key methodologies include the Fischer, Reissert, and Hemetsberger–Knittel indole syntheses, as well as the direct functionalization of indole precursors.
A predominant route commences with a substituted indole-2-carboxylic acid or its corresponding ester. The amide bond is then typically formed via a coupling reaction with a desired amine. Common coupling reagents employed for this transformation include benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). nih.govnih.gov Another effective method involves the use of 1,1'-carbonyldiimidazole (CDI), which activates the carboxylic acid to form an acylimidazole intermediate that subsequently reacts with an amine. nih.gov
The Fischer indole synthesis offers a classical approach to the indole nucleus, starting from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For indole-2-carboxamides, this would typically involve a pyruvate derivative to install the C2-carboxyl functionality.
The Hemetsberger–Knittel indole synthesis provides a pathway to indole-2-carboxylates through the thermal or base-catalyzed cyclization of α-azidocinnamic esters. acs.orgnih.gov These esters are themselves prepared from the condensation of an aromatic aldehyde with an azidoacetate.
The Reissert indole synthesis is another classical method that can be adapted for the preparation of indole-2-carboxylates. This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid ester. derpharmachemica.com
Palladium- and rhodium-catalyzed reactions have also emerged as powerful tools for the synthesis of functionalized indoles, including those that can serve as precursors to indole-2-carboxamides. researchgate.netbeilstein-journals.org These methods often involve C-H activation and annulation strategies.
Below is a table summarizing common reagents used in the final amide formation step:
| Coupling Reagent | Base (if applicable) | Solvent | Typical Reaction Conditions |
| BOP | DIPEA | DCM, DMF | Room temperature, overnight nih.govmdpi.com |
| EDC/HOBt | DIPEA | DCM, DMF | Room temperature, 3-12 hours nih.gov |
| CDI | None | Pyridine | In situ reaction with amine nih.gov |
| Thionyl chloride (SOCl₂) | Pyridine | Chloroform | Formation of acyl chloride intermediate, then reaction with amine |
Specific Synthetic Pathways for 3-(2-Aminoethyl)-1H-indole-2-carboxamide and its Analogues
The synthesis of this compound requires a strategy that allows for the introduction of the 2-aminoethyl group at the C3 position of the indole ring, in addition to the formation of the C2-carboxamide. A common and effective approach involves the introduction of a precursor to the aminoethyl group at the C3 position of an indole-2-carboxylate ester, which is then elaborated in subsequent steps.
One such pathway begins with the Henry reaction (nitroaldol reaction) between an indole-2-carbaldehyde or a related precursor and a nitromethane derivative. A more direct approach involves the reaction of an indole with a nitroalkene. For instance, the reaction of a 2-phenylindole with β-nitrostyrene in the presence of a catalytic amount of sulfamic acid in refluxing methanol yields the 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole. nih.gov A similar strategy can be envisioned starting with an appropriately substituted indole-2-carboxylate.
A plausible synthetic route for this compound is outlined below:
Introduction of the Nitrovinyl Group: An indole-2-carboxylate, such as ethyl 1H-indole-2-carboxylate, can undergo electrophilic substitution at the C3 position. A Vilsmeier-Haack reaction can introduce a formyl group, which can then be condensed with nitromethane to yield ethyl 3-(2-nitrovinyl)-1H-indole-2-carboxylate. researchgate.net
Reduction of the Nitro Group: The nitro group of the 3-(2-nitrovinyl)indole derivative is then reduced to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LAH) in a solvent like diethyl ether or tetrahydrofuran is typically used for this transformation. derpharmachemica.comnih.gov This step yields ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate.
Amide Formation: The final step is the conversion of the C2-ester to the primary carboxamide. This can be achieved by direct amidation using ammonia or a protected ammonia equivalent. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, followed by amide coupling using standard reagents like BOP/DIPEA or EDC/HOBt and an ammonia source.
An alternative approach involves the protection of the amino group of a tryptamine derivative, followed by the construction of the C2-carboxamide functionality. However, regioselective functionalization at C2 in the presence of a C3 substituent can be challenging.
Strategies for Diverse Functional Group Introduction and Modification on the Indole-2-carboxamide Core
The indole-2-carboxamide scaffold offers multiple positions for the introduction and modification of functional groups, allowing for the synthesis of diverse libraries of compounds for various applications. The most reactive positions for electrophilic substitution are typically C3, followed by the benzene ring positions (C5 and C7 being common). The indole nitrogen (N1) can also be readily functionalized.
Functionalization at the C3 Position:
The C3 position is the most nucleophilic carbon on the indole ring and is readily susceptible to electrophilic attack.
Alkylation and Acylation: Friedel-Crafts acylation of an indole-2-carboxylate with an acyl chloride in the presence of a Lewis acid like aluminum chloride can introduce an acyl group at the C3 position. acs.org Subsequent reduction of the ketone can yield a C3-alkylated indole. acs.org Palladium-catalyzed C3-alkylation and annulation of indole-2-carboxamides with maleimides have also been reported. researchgate.net
Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group at the C3 position. nih.gov
Introduction of Nitrogen Functionalities: An azido group can be introduced at the C3 position. For example, a C3-hydroxymethyl group can be converted to an azido group using diphenyl phosphorazidate (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov
Functionalization of the Benzene Ring:
Substituents on the benzene portion of the indole ring are often introduced by starting with an appropriately substituted aniline or phenylhydrazine in the indole synthesis. Halogenation and nitration are also common electrophilic aromatic substitution reactions that can be performed on the indole nucleus, often with careful control of reaction conditions to manage regioselectivity.
Functionalization of the Indole Nitrogen (N1):
The indole nitrogen can be alkylated or acylated under basic conditions. For example, treatment with an alkyl halide in the presence of a base like potassium hydroxide or sodium hydride allows for the introduction of a variety of substituents at the N1 position. mdpi.com
A summary of common functionalization strategies is provided in the table below:
| Position | Reaction Type | Reagents | Functional Group Introduced |
| C3 | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl |
| C3 | Vilsmeier-Haack | POCl₃, DMF | Formyl |
| C3 | Azidation | DPPA, DBU (from a hydroxyl precursor) | Azido |
| N1 | Alkylation | Alkyl halide, KOH or NaH | Alkyl |
| Benzene Ring | Halogenation | N-halosuccinimide | Halogen |
Optimization of Reaction Conditions and Yields in Indole-2-carboxamide Synthesis
The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of indole-2-carboxamides. Key parameters that are often varied include the choice of coupling reagent, catalyst, solvent, temperature, and reaction time.
Coupling Reagents:
The choice of coupling reagent for the amide bond formation step can significantly impact the yield. While BOP and EDC/HOBt are highly effective, their cost and the need to remove byproducts can be a consideration. nih.govmdpi.com The use of thionyl chloride to form an acyl chloride intermediate can be a high-yielding method, but the reagent is corrosive and requires careful handling. researchgate.net For large-scale synthesis, the selection of a cost-effective and efficient coupling agent is a primary concern. One study reported a poor yield (31%) for an amide coupling using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), which was improved by using EDC/HOBt and DIPEA. nih.gov
Catalysts and Solvents:
In palladium-catalyzed cross-coupling reactions for indole synthesis, the choice of ligand and solvent is critical. For instance, in a Suzuki-Miyaura coupling to functionalize a bromoindole, the palladium catalyst and the base used will determine the reaction's success. Copper salts are also used as catalysts in some indole syntheses. researchgate.net In a copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids, Cu₂O was identified as an effective catalyst, with N-methylpyrrolidone (NMP) being the optimal solvent. organic-chemistry.org
The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents for amide coupling reactions due to their ability to dissolve a wide range of substrates. mdpi.com
Temperature and Reaction Time:
The reaction temperature can have a profound effect on both the reaction rate and the formation of side products. Some indole syntheses, such as the Hemetsberger–Knittel reaction, require elevated temperatures for the cyclization step. acs.org However, higher temperatures can also lead to decomposition. Microwave-assisted synthesis has been shown to accelerate some reactions, such as the Michael addition to 3-(2-nitrovinyl)indoles, leading to shorter reaction times and often improved yields. researchgate.net High-temperature aqueous media have also been explored for reactions such as the hydrolysis of ethyl indole-2-carboxylate, offering an environmentally benign alternative to traditional organic solvents. researchgate.net
The following table provides examples of how reaction conditions can be optimized:
| Reaction Step | Parameter Optimized | Conditions Compared | Outcome |
| Amide Coupling | Coupling Reagent | DCC/DMAP vs. EDC/HOBt/DIPEA | EDC/HOBt/DIPEA gave significantly higher yields. nih.gov |
| N-Arylation | Catalyst/Solvent | Various Cu salts and solvents | Cu₂O in NMP at 160 °C was found to be optimal. organic-chemistry.org |
| Indole Synthesis | Energy Source | Conventional heating vs. Microwave irradiation | Microwave heating significantly reduced reaction times. researchgate.net |
Structure Activity Relationship Sar Studies of Indole 2 Carboxamides
The indole-2-carboxamide scaffold is a versatile structure that has been extensively studied for various therapeutic applications. arkat-usa.orgrsc.org The biological activity of these compounds can be finely tuned by modifying different parts of the molecule. Structure-activity relationship (SAR) studies help to understand how these chemical modifications influence the pharmacological effects. The core structure consists of an indole (B1671886) nucleus, an amide linker, and typically a terminal ring system, such as a phenyl group.
Pharmacological and Biological Investigations of Indole 2 Carboxamides
Modulation of Histamine (B1213489) H4 Receptor (H4R) Activity
The histamine H4 receptor (H4R) is a crucial mediator in inflammatory responses, particularly in allergic conditions like asthma. Indole-2-carboxamide derivatives have emerged as potent antagonists of this receptor, capable of mitigating inflammatory cascades.
In Vitro Receptor Binding and Functional Assays for H4R Antagonism
Investigations into N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamide, referred to as Compound A, have demonstrated its efficacy as an H4R antagonist. In functional assays using human mastocytoma cells (HMC-1), pre-treatment with Compound A significantly curtailed the intracellular calcium release mediated by the H4R. nih.gov This inhibition of calcium mobilization is a key indicator of the compound's ability to block the receptor's activation in response to histamine, thereby preventing the initiation of downstream inflammatory signals.
Elucidation of Intracellular Signaling Pathway Modulation (e.g., ERK1/2, Akt, SAPK/JNK, NF-κB)
The antagonistic action of indole-2-carboxamides at the H4R extends to the modulation of critical intracellular signaling pathways that govern inflammation. Histamine-induced activation of H4R typically leads to the phosphorylation and subsequent activation of several key signaling molecules.
Studies have shown that Compound A effectively suppresses the histamine-induced phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), protein kinase B (Akt), and nuclear factor-kappa B (NF-κB) in HMC-1 cells. nih.gov At a concentration of 1 μM, the compound showed significant inhibition of these pathways, demonstrating its ability to block H4R-mediated downstream signaling events. nih.gov
Further research in a mouse model of allergic asthma corroborated these findings. Lung tissue from mice treated with Compound A showed downregulated levels of phosphorylated ERK1/2, Akt, SAPK/JNK (Stress-activated protein kinases/c-Jun N-terminal kinases), and NF-κB compared to the untreated group. nih.gov This demonstrates the compound's potent anti-inflammatory effects by inhibiting multiple signaling cascades integral to the inflammatory response. nih.govnih.gov
| Signaling Molecule | Inhibition Percentage |
|---|---|
| p-ERK1/2 | 88% |
| p-Akt | 88% |
| p-NF-κB | 89% |
Cannabinoid Receptor 1 (CB1) Allosteric Modulation
The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor (GPCR) abundant in the central nervous system and a target for treating various disorders. Indole-2-carboxamides have been identified as a novel class of allosteric modulators for the CB1 receptor, offering a sophisticated mechanism for fine-tuning the receptor's function. nih.govscispace.com
Analysis of Allosteric Binding Parameters (KB, α)
Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site. Their effect is quantified by two key parameters: the equilibrium dissociation constant (KB), which measures the modulator's binding affinity, and the cooperativity factor (α), which describes the extent to which the modulator affects the binding of the orthosteric ligand. An α value greater than 1 indicates positive cooperativity (enhancement of orthosteric ligand binding). acs.org
Structure-activity relationship studies have revealed that modifications to the indole-2-carboxamide scaffold significantly impact these parameters. acs.org For instance, the length of the alkyl chain at the C3-position, the presence of an electron-withdrawing group at the C5-position, and the nature of the amino substituent on the phenethyl side chain are critical for optimizing both affinity and cooperativity. acs.org
Several indole-2-carboxamide derivatives have been identified as potent positive allosteric modulators (PAMs) of agonist binding to the CB1 receptor. acs.orgresearchgate.net For example, 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-b) exhibited a remarkably high cooperativity for the agonist CP55,940, with a KB value of 469.9 nM and an α value of 17.6. nih.gov Further optimization led to the discovery of compounds like 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d), which showed a KB of 259.3 nM and a striking α value of 24.5. acs.org Another derivative, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f), displayed one of the lowest KB values reported for a CB1 allosteric modulator at 89.1 nM. acs.org
| Compound | KB (nM) | α Value |
|---|---|---|
| ICAM-b | 469.9 | 17.6 |
| 11j | 167.3 | 16.55 |
| 12d | 259.3 | 24.5 |
| 12f | 89.1 | 13.6 |
Characterization of Ligand-Biased Signaling Pathways (e.g., G-protein coupling, β-arrestin mediated ERK1/2 phosphorylation)
A fascinating aspect of CB1 allosteric modulation by indole-2-carboxamides is their ability to induce biased signaling. This phenomenon, also known as functional selectivity, allows a ligand to selectively activate specific downstream signaling pathways over others. nih.govbiorxiv.org
While these compounds act as PAMs for agonist binding, they paradoxically function as negative allosteric modulators (NAMs) of G-protein coupling. acs.orgnih.govnih.gov They antagonize and inhibit the agonist-induced activation of G-proteins, a canonical signaling pathway for CB1 receptors. acs.orgnih.gov
Conversely, these modulators promote a G-protein-independent signaling cascade mediated by β-arrestin. nih.govacs.org For example, ICAM-b was found to induce the downstream activation of ERK1/2 signaling, and this effect was demonstrated to be dependent on β-arrestin 1. nih.gov This selective activation of the β-arrestin pathway, while inhibiting G-protein coupling, represents a clear case of ligand-biased signaling. nih.govnih.gov This property offers new therapeutic possibilities, allowing for the selective modulation of CB1 receptor functions to potentially isolate beneficial effects from unwanted side effects. nih.gov
Antiviral Activities of Indole-2-carboxamide Derivatives
The indole-2-carboxamide scaffold has also been explored for its potential as an antiviral agent. Research has identified derivatives with inhibitory activity against neurotropic alphaviruses. nih.gov A novel series of these compounds was developed as inhibitors of alphavirus replication. Through systematic modifications of the indole (B1671886) template and the benzylamide moiety, researchers aimed to enhance antiviral potency and improve pharmacokinetic properties like aqueous solubility and metabolic stability. nih.gov
Structure-activity relationship studies revealed that substitutions at various positions influenced the antiviral activity. For instance, variations in the amide group and at the N1 position of the indole were explored. nih.gov While replacing the 4-chloro group of a benzyl (B1604629) motif with other substituents did not improve activity, modifications that reduced lipophilicity were explored to improve the potential for in vivo efficacy. nih.gov This line of research has led to compounds with improved potency in replicon assays and significantly increased half-lives in mouse liver microsomes, highlighting the potential of the indole-2-carboxamide scaffold for developing new antiviral therapies. nih.gov
Evaluation of Activity against SARS-CoV-2 (in vitro)
In the search for effective therapeutics against COVID-19, a series of previously reported antiproliferative indole-2-carboxamides were repurposed and evaluated for their potential to inhibit SARS-CoV-2. research-nexus.net The primary target for these compounds was identified as the main protease (Mpro or 3CLpro), an enzyme essential for viral replication and transcription. research-nexus.netnih.gov
In vitro testing in Vero-E6 cells infected with the SARS-CoV-2 NRC-03-nhCoV strain revealed that these compounds possess significant antiviral activity. research-nexus.net The half-maximal inhibitory concentrations (IC50) for the series ranged from 3.60 µM to 15.20 µM. research-nexus.net Notably, compounds designated as 11, 19, and 20 were the most potent inhibitors. The cytotoxicity of these compounds was moderate, with 50% cytotoxicity concentration (CC50) values between 325.60 and 578.50 µM, resulting in favorable safety indices. research-nexus.net Further investigation into their mechanism showed that the most potent compounds also contributed to reducing inflammatory responses, indicating a potential dual therapeutic benefit of inhibiting viral replication and mitigating hyperinflammation. research-nexus.net
| Compound Series | Target Virus/Enzyme | Cell Line | IC50 Range (µM) | CC50 Range (µM) | Safety Index Range | Reference |
|---|---|---|---|---|---|---|
| Indole-2-carboxamides (9-23) | SARS-CoV-2 Mpro | Vero-E6 | 3.60 - 15.20 | 325.60 - 578.50 | 21.40 - 99.60 | research-nexus.net |
Antiproliferative and Antitumor Effects
Assessment of Cellular Cytotoxicity and Apoptosis Induction in Cancer Cell Lines (in vitro)
Indole-2-carboxamide derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. mdpi.comnih.gov A synthesized series of compounds, Va–o, showed promising cytotoxicity with 50% growth inhibition (GI50) values ranging from 26 nM to 86 nM against four tested cancer cell lines. mdpi.com Compound Va was identified as the most potent derivative, with a GI50 value of 26 nM, making it 1.3-fold more potent than the reference drug erlotinib (B232). mdpi.com Another study highlighted compounds 8a, 8c, 8f, 12c, and 24d for their inhibitory activity against the viability and proliferation of pediatric glioblastoma KNS42 cells, with IC50 values ranging from 2.34 to 9.06 µM. nih.gov
Beyond inhibiting growth, these compounds have been shown to induce apoptosis, or programmed cell death. The induction of apoptosis is a key mechanism for effective anticancer agents. Studies have shown that potent indole-2-carboxamide derivatives activate caspases, which are crucial executioner proteins in the apoptotic pathway. mdpi.comnih.gov For example, select compounds elevated the protein level of caspase-3 by approximately 8 to 11 times compared to untreated control cells in human epithelial (A-549) and pancreatic (Panc-1) cancer cell lines. mdpi.comnih.gov Further investigations revealed that these compounds can also modulate other key apoptotic proteins, such as increasing the levels of pro-apoptotic Bax and decreasing the levels of anti-apoptotic Bcl-2. nih.govnih.gov The release of Cytochrome C, a critical step in the intrinsic apoptosis pathway, was also significantly increased in MCF-7 breast cancer cells treated with these derivatives. nih.gov
| Compound(s) | Cancer Cell Line(s) | Activity Metric | Value Range | Reference |
|---|---|---|---|---|
| Va-o | Four human cancer cell lines | GI50 | 26 nM - 86 nM | mdpi.com |
| 5f | A-549, MCF-7, Panc-1, HT-29 | GI50 | 29 nM | nih.gov |
| 8a, 8c, 8f, 12c, 24d | KNS42 (Pediatric Glioblastoma) | IC50 (Viability) | 2.34 µM - 9.06 µM | nih.gov |
| 5d, 5e, 5h | MCF-7 (Breast) | Caspase-3 Activation | 8-10 fold increase | nih.gov |
| 5f, 5g | Panc-1 (Pancreatic) | Caspase-3 Level | 542.5 - 560.2 pg/mL | nih.gov |
Investigation of Underlying Mechanisms of Action in Cellular Proliferation Pathways
The antiproliferative effects of indole-2-carboxamide derivatives are linked to their ability to inhibit key signaling pathways that drive cancer cell growth. A primary mechanism identified is the inhibition of multiple protein kinases, particularly receptor tyrosine kinases that are often dysregulated in cancer. mdpi.com
Several of the most potent antiproliferative compounds were evaluated for their inhibitory effects against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the BRAFV600E mutant kinase. mdpi.com Compound Va showed the highest inhibitory activity against EGFR with an IC50 value of 71 nM, which was more potent than the reference inhibitor erlotinib (IC50 = 80 nM). mdpi.com The same set of compounds also inhibited BRAFV600E with IC50 values in the range of 77 nM to 107 nM. mdpi.com Furthermore, significant inhibitory effects on VEGFR-2, a key regulator of tumor angiogenesis, were observed, with compounds Ve and Vg showing IC50 values of 1.10 nM and 1.60 nM, respectively. mdpi.com This multi-kinase inhibitory profile suggests that these indole-2-carboxamides can disrupt several critical cancer-promoting pathways simultaneously, making them promising candidates for further development. mdpi.com In addition to kinase inhibition, some derivatives have been shown to induce cell cycle arrest, another important mechanism for halting cancer cell proliferation. nih.gov
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Va | EGFR | 71 ± 06 | mdpi.com |
| Ve | EGFR | 94 ± 08 | mdpi.com |
| Va | BRAF V600E | 77 ± 06 | mdpi.com |
| Ve | BRAF V600E | 85 ± 07 | mdpi.com |
| Va | VEGFR-2 | 2.15 ± 0.20 | mdpi.com |
| Ve | VEGFR-2 | 1.10 ± 0.08 | mdpi.com |
| Vg | VEGFR-2 | 1.60 ± 0.10 | mdpi.com |
Neuropharmacological and Neuroprotective Studies
Modulation of Sirtuin 3 (SIRT3) and Associated Oxidative Stress Pathways
The core structure N-(2-aminoethyl)-1H-indole-2-carboxamide has been utilized as a foundational scaffold to synthesize novel derivatives aimed at providing neuroprotection, particularly in the context of Parkinson's disease. nih.gov The therapeutic strategy focuses on modulating Sirtuin 3 (SIRT3), a critical deacetylating protein located in the mitochondria that plays a significant role in managing cellular energy metabolism and combating oxidative stress. nih.gov
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a key factor in the pathology of neurodegenerative diseases. nih.gov SIRT3 helps to reduce oxidative stress by deacetylating and activating key antioxidant enzymes, such as superoxide (B77818) dismutase 2 (SOD2). nih.gov Research has demonstrated that novel indole-based carboxamide derivatives synthesized from the N-(2-aminoethyl)-1H-indole-2-carboxamide precursor can act as effective modulators of SIRT3. nih.gov Upregulation of SIRT3 expression by these compounds was shown to subsequently upregulate other crucial protective proteins, including SOD2, glutathione (B108866) peroxidase (GPx), and Forkhead box O3 (FOXO3), all of which contribute to the downregulation of ROS levels. nih.gov These findings highlight the potential of these compounds to exert a neuroprotective effect by enhancing the cell's natural defense mechanisms against oxidative damage. nih.govmdpi.com
In Vitro Assessment in Models of Neurodegenerative Diseases
While specific research on "3-(2-Aminoethyl)-1H-indole-2-carboxamide" in models of neurodegenerative diseases is not extensively detailed in current literature, the broader class of indole derivatives is the subject of significant investigation for therapeutic applications in conditions like Parkinson's Disease (PD) and Alzheimer's Disease (AD). nih.govnih.govresearchgate.net These studies explore the potential of the indole scaffold to interact with multiple targets involved in the complex pathophysiology of neurodegeneration. nih.gov
In vitro models are crucial for elucidating the mechanisms by which these compounds may exert neuroprotective effects. mdpi.com Research efforts are often focused on mitigating neuroinflammation and oxidative stress, which are key pathways contributing to neuronal damage in neurodegenerative disorders. nih.govnih.gov For instance, one study investigated the indole derivative NC009-1 in a cell model of Parkinson's disease using 1-methyl-4-phenylpyridinium (MPP+)-activated human microglial HMC3 cells. nih.govresearchgate.net The findings indicated that NC009-1 could alleviate MPP+-induced cytotoxicity, reduce the production of inflammatory factors such as nitric oxide (NO), interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α, and suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response. nih.govresearchgate.net
Another major strategy in the development of anti-neurodegenerative agents involves the inhibition of key enzymes. mdpi.com In the context of Alzheimer's disease, the inhibition of cholinesterases (ChE), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic target to address the depletion of the neurotransmitter acetylcholine. nih.govmdpi.com Additionally, monoamine oxidase B (MAO-B) inhibitors are explored for their potential to protect neurons and are used in the treatment of Parkinson's disease. mdpi.comwikipedia.org Various indole-based compounds have been designed and evaluated as inhibitors of these enzymes, with some demonstrating potent, multi-target activity in in vitro assays. nih.govrsc.org For example, a series of indole derivatives incorporating a propargylamine (B41283) moiety, a known MAO inhibitor, showed good MAO-B inhibitory activity, with some compounds being significantly more potent than the related drug ladostigil. rsc.org
The table below summarizes the in vitro activities of representative indole derivatives in models relevant to neurodegenerative diseases.
| Compound Class | In Vitro Model / Target | Key Findings | Reference |
|---|---|---|---|
| Indole Derivative (NC009-1) | MPP+-activated human microglial HMC3 cells (Parkinson's Model) | Alleviated cytotoxicity; reduced production of NO, IL-1β, IL-6, TNF-α; suppressed NLRP3 inflammasome activation. | nih.govresearchgate.net |
| Indole Derivatives with Propargylamine Moiety | Human Monoamine Oxidase-B (hMAO-B) | Showed potent inhibitory activity, with IC50 values 14–20 times better than ladostigil. | rsc.org |
| Fascaplysin Derivatives (Indole Alkaloids) | H2O2-induced neurotoxicity model | Effectively reduced neurotoxicity in the nanomolar range. | nih.gov |
| Azepino[4,3-b]indole Derivative | Butyrylcholinesterase (BChE) | Demonstrated potent nanomolar inhibition of BChE (IC50 = 0.020 μM). | nih.gov |
Other Investigated Biological Activities of Indole-2-carboxamide Derivatives
The indole-2-carboxamide scaffold is a versatile pharmacophore that has been utilized to develop agents with a wide range of biological activities beyond neurodegeneration. arkat-usa.org These include antiproliferative, antimicrobial, and receptor-modulating properties.
Antiproliferative and Antitumor Activity
A significant area of research for indole-2-carboxamide derivatives is in oncology. nih.govmdpi.com Certain compounds have been identified as potent dual inhibitors of key cell cycle regulators, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov In one study, derivatives were tested against a panel of human cancer cell lines, with several compounds showing potent antiproliferative activity, comparable or superior to the reference drug doxorubicin. nih.gov For instance, the 2-methylpyrrolidin-4-yl phenethyl derivative 5e was the most potent, with a GI50 value of 0.95 µM against four tested cell lines. nih.gov These compounds were found to induce apoptosis through effects on markers like Caspases, Cytochrome C, and Bcl2. nih.gov
The table below presents the antiproliferative activity of selected indole-2-carboxamide derivatives.
| Compound | Target(s) | Activity (IC50 / GI50) | Reference |
|---|---|---|---|
| Compound 5d | EGFR | IC50 = 89 nM | nih.gov |
| Compound 5e | EGFR / CDK2 | EGFR IC50 = 93 nM; CDK2 IC50 = 13 nM | nih.gov |
| Compound 5e | Antiproliferative (MCF-7) | GI50 = 0.95 µM | nih.gov |
| Compound 5h | CDK2 | IC50 = 11 nM | nih.gov |
| Compound Va | EGFR / BRAFV600E | EGFR IC50 = 71 nM; BRAFV600E IC50 = 77 nM | mdpi.com |
Antimicrobial Activity
Indole-2-carboxamides have also emerged as promising antimicrobial agents, particularly against mycobacteria. arkat-usa.orgcurtin.edu.aunih.gov These compounds have been identified as inhibitors of the essential mycobacterial membrane protein large 3 (MmpL3) transporter, which is crucial for the translocation of mycolic acids to the cell envelope. curtin.edu.aunih.gov This specific targeting provides selectivity for mycobacteria. nih.gov Several analogues have demonstrated high potency against drug-sensitive strains of Mycobacterium tuberculosis (H37Rv) with minimal cytotoxicity against mammalian cells, indicating a favorable selectivity index. curtin.edu.au
The table below highlights the antitubercular activity of specific indole-2-carboxamide derivatives.
| Compound | Target Organism | Activity (MIC) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Compound 8f | M. tuberculosis H37Rv | 0.62 µM | >64 | curtin.edu.au |
| Compound 8g | M. tuberculosis H37Rv | 0.32 µM | 128 | curtin.edu.au |
Other Biological Targets
The structural versatility of indole-2-carboxamides has allowed for their investigation against other biological targets:
Cannabinoid CB1 Receptor Modulation : Derivatives such as 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H–indole-2-carboxamide (ORG27569) are prototypical allosteric modulators for the cannabinoid CB1 receptor. nih.gov These compounds can enhance or decrease the activity of the primary (orthosteric) ligands depending on the signaling pathway being measured. nih.gov
TRPV1 Agonism : The indole-2-carboxamide scaffold has been used to design novel and selective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel. mdpi.com This receptor is a key target for developing new analgesic and anti-inflammatory agents. mdpi.com
Preclinical Efficacy Studies and in Vivo Pharmacological Models
Assessment of Anti-asthmatic Effects in Allergic Asthma Animal Models (e.g., Ovalbumin-induced models)
While the direct anti-asthmatic effects of 3-(2-Aminoethyl)-1H-indole-2-carboxamide have not been detailed in available research, studies on related indole (B1671886) derivatives and other compounds in ovalbumin (OVA)-induced allergic asthma models provide context for potential anti-inflammatory activity. For instance, gut microbiota-derived tryptophan metabolites, which include indole derivatives, have been shown to alleviate allergic asthma inflammation in OVA-induced mice mdpi.com. These metabolites can modulate immune responses, suggesting that compounds with an indole scaffold may have the potential to impact asthma pathology mdpi.com. Other research has demonstrated that various natural and synthetic compounds can ameliorate airway inflammation in similar models by reducing levels of Th2 cytokines like IL-4, IL-5, and IL-13, and suppressing inflammatory cell infiltration. researchgate.netnih.gov However, specific studies on indole-2-carboxamides in this context are not prominently available.
Evaluation of Neuroprotective Potential in Animal Models (e.g., Parkinson's disease models)
The neuroprotective potential of indole derivatives has been investigated in animal models of Parkinson's disease (PD). While specific studies on this compound are limited, research on related compounds highlights the therapeutic promise of this chemical class.
One study investigated the effects of the indole derivative NC009-1 in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of PD. mdpi.comresearchgate.net The findings demonstrated that NC009-1 treatment ameliorated motor deficits and non-motor depression, increased dopamine (B1211576) and dopamine transporter levels in the striatum, and reduced oxidative stress and neuroinflammation in the ventral midbrain. mdpi.comresearchgate.net These protective effects were associated with the downregulation of pro-inflammatory markers and the upregulation of antioxidant pathways. mdpi.comresearchgate.net Another indole-derivative, NC001-8, has also shown neuroprotective effects in a PD cell model by reducing reactive oxygen species (ROS) levels and apoptotic activity. mdsabstracts.org
These studies suggest that indole-based compounds may offer neuroprotection through mechanisms involving the mitigation of oxidative stress and neuroinflammation, key pathological features of Parkinson's disease. nih.gov
Table 1: Neuroprotective Effects of an Indole Derivative (NC009-1) in a Parkinson's Disease Mouse Model
| Parameter | Effect of NC009-1 Treatment | Mechanism of Action |
|---|---|---|
| Motor Function | Amelioration of deficits | - |
| Neurotransmitter Levels | Increased dopamine and dopamine transporter in the striatum | - |
| Oxidative Stress | Reduced | Upregulation of SOD2, NRF2, and NQO1 |
In Vivo Antiviral Efficacy Studies (e.g., neuroadapted Sindbis virus infection models)
A significant finding in the preclinical evaluation of indole-2-carboxamides is their in vivo antiviral activity. Research has identified second-generation indole-2-carboxamide derivatives that demonstrate improved survival in mice infected with a neuroadapted strain of Sindbis virus (SINV). nih.gov This indicates that this class of compounds holds potential for the development of treatments for alphavirus infections. nih.gov
Further studies have expanded on the broad-spectrum antiviral potential of novel indole-2-carboxamide compounds. While many antiviral compounds show activity in cell cultures, only a select few have demonstrated efficacy in animal models. nih.gov The progression of indole-2-carboxamides to in vivo testing with positive outcomes marks a critical step in their development as potential antiviral therapeutics. nih.gov
Pharmacokinetic Investigations in Preclinical Species (e.g., P-glycoprotein efflux, metabolic stability)
The pharmacokinetic properties of indole-2-carboxamide derivatives are crucial for their development as therapeutic agents. Studies have begun to characterize their absorption, distribution, metabolism, and excretion (ADME) profiles.
P-glycoprotein (P-gp) Efflux: P-glycoprotein is an efflux transporter that can limit the bioavailability of drugs. nih.gov The interaction of indole-2-carboxamides with P-gp is a key consideration in their pharmacokinetic profile. While some compounds may be substrates for P-gp, potentially reducing their systemic absorption and central nervous system penetration, others may be designed to avoid this interaction. researchgate.net
Table 2: Pharmacokinetic Considerations for Indole-2-Carboxamide Derivatives
| Pharmacokinetic Parameter | Observation/Strategy |
|---|---|
| P-glycoprotein (P-gp) Interaction | Potential for efflux, impacting bioavailability. |
| Metabolic Stability | Early derivatives showed susceptibility to oxidation. |
Computational and Biophysical Research Approaches
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the indole-2-carboxamide scaffold, docking studies have been instrumental in rationalizing the binding modes of derivatives within the active sites of various protein targets, including cannabinoid receptors (CB1), serotonin (B10506) receptors, and kinases. nih.govmdpi.comnih.gov
These studies typically involve generating a three-dimensional model of the ligand and docking it into a crystal structure or homology model of the target receptor. The results provide insights into the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that govern ligand recognition and affinity. For instance, docking studies of indole-2-carboxamide derivatives targeting the CB1 receptor have helped to identify crucial interactions with specific amino acid residues in the binding pocket. Similarly, research on related indole (B1671886) derivatives targeting the serotonin transporter (SERT) has used docking to explain differences in potency based on specific atomic interactions and binding poses. nih.gov
Table 1: Summary of Predicted Interactions for Indole-2-Carboxamide Derivatives from Molecular Docking Studies
| Target Protein | Interacting Residues (Examples) | Type of Interaction | Predicted Outcome |
|---|---|---|---|
| Cannabinoid Receptor 1 (CB1) | Phe200, Trp279 | Pi-pi stacking | Stabilization of the ligand in the binding pocket |
| Cannabinoid Receptor 1 (CB1) | Ser383, Thr197 | Hydrogen bonding | Orientation and specificity of the ligand |
| Serotonin Transporter (SERT) | Asp98, Tyr176 | Ionic and hydrogen bonds | High-affinity binding |
Note: The data in this table is illustrative of findings for the broader class of indole-2-carboxamide derivatives and related indole structures.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical relationships between the chemical structure of a compound and its biological activity. For indole-2-carboxamides, QSAR studies have been performed to understand the structural requirements for activity, particularly as CB1 receptor antagonists. researchgate.netijpar.com
In one such study involving twenty-four indole-2-carboxamide derivatives, researchers used statistical methods like Multiple Linear Regression (MLR) to correlate various physicochemical descriptors with antiobesity activity mediated by CB1 antagonism. researchgate.netijpar.com The models revealed critical insights into how different substitutions on the indole core affect the compound's potency. researchgate.netijpar.com For example, the study found that increasing the electrostatic potential charge at the C3 position of the indole ring may be favorable for CB1 antagonistic activity, while an increased charge at the C2 and C7 positions could be unfavorable. researchgate.netijpar.com These models serve as predictive tools for designing new analogs with improved potency and selectivity. nih.govresearchgate.netijpar.com
Table 2: Key Findings from a QSAR Study on Indole-2-Carboxamide Derivatives for CB1 Antagonism
| Structural Position | Descriptor | Influence on Activity | Implication for Design |
|---|---|---|---|
| Atom 3 | Electrostatic Potential Charge | Increase is Favorable | Addition of electron-releasing groups may increase potency. researchgate.netijpar.com |
| Atoms 2 & 7 | Charge | Increase is Unfavorable | Modifications increasing charge at these positions should be avoided. researchgate.netijpar.com |
Molecular Dynamics Simulations to Elucidate Ligand-Protein Binding Mechanisms
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations have been applied to compounds structurally related to 3-(2-Aminoethyl)-1H-indole-2-carboxamide to rationalize structure-activity relationships observed in experimental assays. nih.gov
For example, MD simulations performed on potent agonists of the GPR17 receptor, which share the indole-2-carboxylic acid core, helped to validate the binding poses predicted by docking. nih.gov These simulations can assess the stability of key hydrogen bonds and other interactions, providing a more accurate understanding of the binding mechanism and rationalizing why certain substitutions enhance affinity while others are detrimental. nih.gov By simulating the behavior of the ligand in the dynamic environment of the binding pocket, MD studies provide crucial insights that guide the rational design of next-generation compounds.
Advanced Binding Assays and Receptor Characterization Techniques
Advanced in vitro binding assays are essential for experimentally validating the predictions from computational models and for characterizing the pharmacological profile of a compound. These functional assays measure the direct interaction of a ligand with its receptor and its subsequent effect on receptor signaling.
Radioligand Displacement Assays
Radioligand displacement assays are a cornerstone for determining the binding affinity of a test compound for a specific receptor. In this technique, a radiolabeled ligand with known high affinity for the receptor is allowed to bind to its target, typically in a membrane preparation. The unlabeled test compound is then added at increasing concentrations, and its ability to displace the radiolabeled ligand is measured. This allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity. This method has been widely used to evaluate the affinity of indole-2-carboxamide derivatives and related compounds for various receptors, including serotonin (5-HT) and cannabinoid (CB1) receptors. nih.govresearchgate.netnih.govnih.gov
GTPγS Binding Assays
The GTPγS binding assay is a functional assay used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR). creative-bioarray.comnih.gov When a GPCR is activated by an agonist, it catalyzes the exchange of GDP for GTP on the associated G-protein, initiating a downstream signaling cascade. The GTPγS assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated G-protein and accumulates, providing a measurable signal of receptor activation. creative-bioarray.comnih.gov
This assay has been particularly valuable in characterizing indole-2-carboxamide derivatives as allosteric modulators of the CB1 receptor. nih.gov For instance, studies on photoactivatable analogs based on the indole-2-carboxamide scaffold demonstrated that these compounds act as negative allosteric modulators. nih.gov They were shown to antagonize the G-protein coupling induced by an orthosteric agonist in a concentration-dependent manner, with complete inhibition observed at higher concentrations. nih.gov This demonstrates the utility of the GTPγS assay in elucidating the functional consequences of ligand binding beyond simple affinity measurements. nih.gov
Table 3: Functional Characterization of Indole-2-Carboxamide Analogs using GTPγS Assay at the CB1 Receptor
| Compound Type | Functional Effect | Mechanism |
|---|---|---|
| Indole-2-carboxamide Allosteric Modulators | Antagonism of agonist-induced G-protein coupling | Negative allosteric modulation |
Future Research Directions and Therapeutic Implications
Exploration of Novel Molecular Targets for Indole-2-carboxamide Action
While significant progress has been made in identifying the molecular targets of various indole-2-carboxamide analogues, the full spectrum of their biological interactions remains an active area of investigation. The versatility of the indole-2-carboxamide scaffold allows it to interact with a diverse array of biological targets, suggesting that further exploration could uncover novel therapeutic applications.
Future research will likely focus on identifying and validating new molecular targets to expand the therapeutic utility of this class of compounds. Initial studies have already pointed to several promising targets beyond the well-established ones. For instance, derivatives of 3-(2-aminoethyl)-1H-indole-2-carboxylic acid are being investigated for their potential to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which is implicated in immune response regulation and cancer progression. evitachem.com Similarly, the scaffold has been used to develop agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain signaling. mdpi.com
Other identified targets for various indole-2-carboxamide derivatives include:
Mycobacterial Membrane Protein Large 3 (MmpL3): A critical transporter for mycolic acids in mycobacteria, making it a key target for anti-tuberculosis agents. nih.govnih.govrsc.org
Cannabinoid Receptors (CB1 and CB2): Indole-2-carboxamides have been developed as allosteric modulators, offering a nuanced approach to modulating endocannabinoid signaling. nih.govrsc.org
Kinases (EGFR, VEGFR-2, BRAFV600E, CDK2): The antiproliferative activity of some analogues is attributed to their ability to inhibit multiple protein kinases involved in cancer cell growth and survival. nih.govmdpi.comnih.gov
Viral Targets: Certain derivatives have shown broad-spectrum antiviral activity, potentially by targeting host factors involved in viral replication, such as cap-dependent translation. nih.govasm.org
HIV-1 Integrase: The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase strand transfer inhibitors. mdpi.com
Systematic screening of diverse indole-2-carboxamide libraries against panels of receptors, enzymes, and other cellular components will be crucial. Techniques such as photoaffinity labeling, successfully used to map the allosteric binding site on the CB1 receptor, can be employed to identify direct binding partners in complex biological systems. nih.gov Unraveling these new molecular interactions will be paramount for repurposing existing compounds and designing new ones for a wider range of diseases.
Rational Design and Synthesis of Next-Generation Indole-2-carboxamide Analogues
The rational design and synthesis of new analogues are central to advancing the therapeutic potential of the indole-2-carboxamide scaffold. Future efforts will leverage a deep understanding of structure-activity relationships (SAR) and advanced computational methods to create next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.
The synthesis of indole-2-carboxamides typically involves standard coupling conditions between an indole-2-carboxylic acid core and a variety of commercially available amines. nih.govnih.gov This synthetic tractability allows for extensive chemical space exploration. SAR studies have revealed that modifications at various positions on the indole (B1671886) ring and on the carboxamide substituent can dramatically influence biological activity. nih.govnovartis.com For example, in the context of anti-tuberculosis agents, substitutions on the indole ring and the N-linked cycloalkyl ring were found to significantly improve metabolic stability and in vitro activity. novartis.com
Future design strategies will increasingly rely on:
Computational Modeling: Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) analyses are already being used to predict the binding modes of indole-2-carboxamides with their targets, such as the human liver glycogen (B147801) phosphorylase. nih.gov These in silico approaches guide the design of analogues with enhanced binding affinity and specificity. acs.org
Scaffold Hopping and Bioisosteric Replacement: To overcome limitations of existing compounds, researchers will explore replacing parts of the molecule with structurally different but functionally similar groups. This can lead to improved properties like solubility or reduced off-target effects.
Hybrid Molecule Design: Combining the indole-2-carboxamide scaffold with other pharmacophores can create hybrid molecules that target multiple pathways simultaneously. acs.org This is a promising strategy for complex diseases like cancer.
The synthesis of these rationally designed compounds will employ established chemical methods, such as the use of coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), to form the central amide bond. nih.govnih.govnih.gov
| Coupling Reagent Combination | Amine Source | Reference |
|---|---|---|
| EDC·HCl, HOBt, DIPEA | Rimantadine hydrochloride | nih.gov |
| HBTU, HOBt, DIPEA | Amine hydrochloride | mdpi.com |
| BOP, DIPEA | Various amines | nih.govnih.gov |
| SOCl2, Pyridine | Corresponding amine derivatives | tandfonline.com |
Development of Advanced In Vitro and In Vivo Research Models for Efficacy Testing
The translation of promising indole-2-carboxamide compounds from the laboratory to clinical applications depends on rigorous preclinical evaluation using advanced research models. The development and utilization of more sophisticated in vitro and in vivo models that better recapitulate human physiology and disease states are critical for accurately predicting efficacy.
In Vitro Models: Current in vitro testing relies heavily on 2D cell cultures, including various cancer cell lines (e.g., KNS42 for glioblastoma, MCF-7 for breast cancer), human neuronal cells for neurotropic virus studies, and cell lines overexpressing specific targets. nih.govnih.govasm.org While useful for initial screening, these models often lack the complexity of native tissues. Future research will increasingly incorporate:
3D Organoids and Spheroids: These models better mimic the three-dimensional architecture, cell-cell interactions, and microenvironment of human tissues and tumors, providing a more accurate platform for efficacy testing.
Co-culture Systems: Models that include multiple cell types (e.g., cancer cells and immune cells) can be used to study the impact of indole-2-carboxamides on the tumor microenvironment.
High-Content Imaging and Phenotypic Screening: Automated microscopy and image analysis can be used to assess multiple cellular parameters simultaneously, providing a richer understanding of a compound's effects beyond simple viability assays.
In Vivo Models: Mouse models are the current standard for in vivo efficacy testing, with established models for tuberculosis and viral infections like Western Equine Encephalitis. asm.orgnovartis.com However, there is a recognized need for improved and standardized animal models, particularly for non-tuberculous mycobacteria (NTM) infections. nih.gov Future directions in in vivo modeling include:
Humanized Mouse Models: Mice engrafted with human cells or tissues (e.g., human immune system or patient-derived tumor xenografts - PDX) can provide more relevant data on efficacy and immune system interaction.
Genetically Engineered Mouse Models (GEMMs): These models, where diseases are induced through specific genetic mutations, can more accurately reflect the genetic basis of human diseases like cancer.
Advanced Imaging Techniques: Non-invasive in vivo imaging techniques can be used to monitor disease progression and response to treatment in real-time within the same animal, reducing variability and improving data quality.
| Model Type | Specific Model | Application | Reference |
|---|---|---|---|
| In Vitro | HEK-293 cells with recombinant receptors | Functional evaluation of TRPV1 agonism | mdpi.com |
| BE(2)-C human neuronal cells | Antiviral activity against WEEV | asm.org | |
| MCF-7, A-549, Panc-1 cancer cell lines | Antiproliferative and apoptotic activity | nih.gov | |
| In Vivo | TB-infected mouse models | Efficacy of anti-tuberculosis agents | nih.govnovartis.com |
| WEEV-infected mouse models | Efficacy of antiviral agents | asm.org |
By embracing these advanced models, researchers can gain more reliable and translatable data, ultimately accelerating the development of 3-(2-Aminoethyl)-1H-indole-2-carboxamide and its analogues into effective therapies.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(2-aminoethyl)-1H-indole-2-carboxamide derivatives?
Methodological Answer: The synthesis typically involves coupling a substituted indole-2-carboxylic acid with a functionalized ethanamine derivative. A validated protocol includes:
- Reagents : Use BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent in anhydrous DMF, with N,N-diisopropylethylamine (DIPEA) as a base .
- Procedure : React the indole-2-carboxylic acid (e.g., 5-chloro-3-hexyl-1H-indole-2-carboxylic acid) with the ethanamine derivative (e.g., 2-(4-azidophenyl)ethanamine) at room temperature for 4–6 hours. Purify via Combiflash chromatography (ethyl acetate/hexane gradient) or recrystallization .
- Yield Optimization : Excess amine (1.2–1.5 equivalents) improves coupling efficiency, while chromatographic purification minimizes byproducts .
Q. How should researchers characterize the purity and structural integrity of synthesized compounds?
Methodological Answer: Combine multiple analytical techniques:
- NMR Spectroscopy : Use and NMR to confirm substituent positions and hydrogen bonding (e.g., exchangeable protons in DMSO-d) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error (e.g., observed [M+H] at 491.1823 vs. calculated 491.1825 for CHClFNO) .
- Elemental Analysis : Ensure C/H/N ratios match theoretical values (e.g., ±0.3% deviation) to confirm purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for indole-2-carboxamide derivatives?
Methodological Answer: Focus on systematic substitution at key positions:
- C3 Substitution : Introduce alkyl chains (e.g., hexyl) or electron-withdrawing groups (e.g., hydroxymethyl) to modulate lipophilicity and receptor binding .
- Amine Functionalization : Replace the 2-aminoethyl group with photoactivatable moieties (e.g., trifluoromethyl-diazirine or azide) for target identification via photoaffinity labeling .
- Biological Assays : Pair synthetic analogs with functional assays (e.g., GPCR binding or enzyme inhibition) to correlate structural changes with activity .
Q. What strategies resolve contradictions in biological activity data between similar analogs?
Methodological Answer: Address discrepancies through:
- Purity Cross-Validation : Re-analyze compounds via HPLC or LC-MS to rule out impurities (e.g., unreacted starting materials) .
- Solubility Testing : Use DMSO stock solutions with standardized concentrations (<1% DMSO in assay buffers) to avoid solvent effects .
- Receptor Binding Studies : Employ competitive binding assays with radiolabeled ligands (e.g., H-CP55940 for cannabinoid receptors) to confirm target specificity .
Q. How can derivatization strategies enhance the utility of indole-2-carboxamides in probe development?
Methodological Answer: Incorporate functional handles for downstream applications:
- Photoaffinity Labels : Introduce diazirine or benzophenone groups via amine coupling (e.g., 2-(4-(3-trifluoromethyl-diazirin-3-yl)phenyl)ethanamine) for covalent target trapping .
- Click Chemistry : Synthesize azide-containing analogs (e.g., 3-(azidomethyl)-N-(4-benzoylphenethyl)-5-chloro-1H-indole-2-carboxamide) for bioorthogonal conjugation with alkyne probes .
- Fluorescent Tags : Attach dansyl or BODIPY fluorophores via carboxamide linkages for cellular imaging .
Q. What analytical challenges arise in distinguishing regioisomers or conformational isomers?
Methodological Answer: Leverage advanced spectroscopic techniques:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals to assign substituent positions (e.g., differentiating C5 vs. C7 substitution on indole) .
- X-ray Crystallography : Determine absolute configuration for chiral centers (e.g., hydroxymethyl or azide groups) .
- Dynamic HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
